molecular formula C15H16N4O3 B15186326 4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- CAS No. 93181-79-4

4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)-

Cat. No.: B15186326
CAS No.: 93181-79-4
M. Wt: 300.31 g/mol
InChI Key: MCNXPIUSIOFZAX-UHFFFAOYSA-N
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Description

4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidinol moiety linked to a pyridazinyl group, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Core: The pyridazinyl core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the nitrophenyl-substituted pyridazinyl core with piperidinol under suitable conditions, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:

    Oxidation: The piperidinol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH or K2CO3.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, inhibiting or modulating their activity. The nitrophenyl group can participate in hydrogen bonding or π-π interactions with biological targets.

    Organic Synthesis: Acts as a building block or intermediate, participating in various chemical reactions to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinol, 1-(6-(2-chlorophenyl)-3-pyridazinyl)-
  • 4-Piperidinol, 1-(6-(2-methylphenyl)-3-pyridazinyl)-
  • 4-Piperidinol, 1-(6-(2-fluorophenyl)-3-pyridazinyl)-

Uniqueness

4-Piperidinol, 1-(6-(2-nitrophenyl)-3-pyridazinyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities.

Properties

CAS No.

93181-79-4

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

1-[6-(2-nitrophenyl)pyridazin-3-yl]piperidin-4-ol

InChI

InChI=1S/C15H16N4O3/c20-11-7-9-18(10-8-11)15-6-5-13(16-17-15)12-3-1-2-4-14(12)19(21)22/h1-6,11,20H,7-10H2

InChI Key

MCNXPIUSIOFZAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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